ANILINE, p-(5-PHENOXYPENTYLOXY)-
Description
Structural and Functional Comparisons
To contextualize ANILINE, p-(5-PHENOXYPENTYLOXY)-, consider analogous compounds from the search results:
These comparisons highlight how substituent modifications alter molecular properties such as lipophilicity and reactivity.
Properties
CAS No. |
101582-06-3 |
|---|---|
Molecular Formula |
C17H21NO2 |
Molecular Weight |
271.35 g/mol |
IUPAC Name |
4-(5-phenoxypentoxy)aniline |
InChI |
InChI=1S/C17H21NO2/c18-15-9-11-17(12-10-15)20-14-6-2-5-13-19-16-7-3-1-4-8-16/h1,3-4,7-12H,2,5-6,13-14,18H2 |
InChI Key |
XIRZCQLTCRQNDW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCCCCCOC2=CC=C(C=C2)N |
Canonical SMILES |
C1=CC=C(C=C1)OCCCCCOC2=CC=C(C=C2)N |
Appearance |
Solid powder |
Other CAS No. |
101582-06-3 |
Pictograms |
Environmental Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Aniline, p-(5-phenoxypentyloxy)- |
Origin of Product |
United States |
Chemical Reactions Analysis
Oxidation Reactions
The aromatic amine group in p-(5-phenoxypentyloxy)aniline can undergo oxidation to form derivatives such as quinones or nitro compounds. For example:
| Reaction Type | Conditions/Reagents | Product |
|---|---|---|
| Oxidation (to quinone) | KMnO₄, acidic conditions | Quinone derivatives |
Reduction Reactions
The aromatic amine group can be reduced to form amines or other derivatives:
-
Reduction to Amines : While the parent aniline already contains an amine group, further reduction (e.g., using LiAlH₄) may not be applicable unless additional reducible groups (e.g., nitro) are present.
-
Hydrogenation : The phenoxypentyloxy group may undergo hydrogenolysis under high-pressure hydrogen and catalysts (e.g., Pd/C), potentially cleaving the ether bond.
Substitution Reactions
The phenoxypentyloxy substituent may participate in nucleophilic or electrophilic substitution:
-
Nucleophilic Aromatic Substitution : The ether oxygen could act as a leaving group under strongly acidic conditions, enabling replacement by nucleophiles (e.g., NH₃, OH⁻) .
-
Electrophilic Substitution : The para position of the aniline ring may undergo electrophilic substitution (e.g., sulfonation, bromination), though the bulky substituent may hinder reactivity.
| Reaction Type | Conditions/Reagents | Product |
|---|---|---|
| Nucleophilic substitution | Acidic conditions (e.g., H₂SO₄) | Substituted aniline derivatives |
Condensation Reactions
The amine group can participate in condensation reactions:
-
Schiff Base Formation : Reaction with aldehydes/ketones to form imines, as observed in related compounds like N-(P-Cyanobenzylidene)-P-(Pentyloxy)aniline.
-
Amide Formation : Reaction with carboxylic acids or acyl chlorides to form amides.
Hydrolysis of the Ether Group
The phenoxypentyloxy substituent may undergo hydrolysis:
-
Acidic Hydrolysis : Cleavage of the ether bond under acidic conditions (e.g., HCl) to form a diol or phenol.
-
Basic Hydrolysis : Less likely due to the stability of aryl ethers under basic conditions.
Research Findings and Challenges
-
Synthesis : Analogous compounds like N-Dansyl-o-n-pentoxy aniline are synthesized via alkylation, reduction, and coupling reactions .
-
Stability : The phenoxypentyloxy group’s stability under reaction conditions requires investigation.
-
Selectivity : Steric hindrance from the substituent may influence reaction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare ANILINE, p-(5-PHENOXYPENTYLOXY)- with structurally related aniline derivatives, emphasizing substituent effects, molecular properties, and applications:
Key Comparisons :
Structural and Electronic Effects: Phenoxy vs. Both share identical molecular formulas (C₁₉H₂₅NO₃), suggesting structural isomerism . Chlorinated Derivatives: Compounds like 5-CHLORO-2-(3,4-DMPHENOXY)ANILINE exhibit increased toxicity due to chlorine’s electron-withdrawing nature, which enhances oxidative stress and microbial growth inhibition .
Physicochemical Properties: Lipophilicity: The pentyloxy-phenoxy chain in the target compound increases lipophilicity compared to simpler derivatives like p-HEXYLOXYANILINE (C₁₂H₁₉NO), which lacks aromatic substituents. This property may enhance solubility in nonpolar solvents and influence bioactivity . Density: The target compound’s density (1.085 g/cm³) is lower than that of 4-(5-naphthalen-2-yloxypentoxy)aniline (1.13 g/cm³), reflecting differences in molecular packing due to substituent bulk .
Toxicity and Hazards: All aniline derivatives pose risks such as methemoglobinemia and hepatotoxicity . However, chlorinated analogs (e.g., 4-chloroaniline) are more toxic, disrupting membrane-bound enzymes and oxidative phosphorylation .
Applications: Liquid Crystals: Both the target compound and p-HEXYLOXYANILINE are used in synthesizing azobenzene derivatives, which are pivotal in liquid crystal displays . Pharmaceuticals: 5-Methoxy-2-phenoxyaniline serves as an intermediate in drug synthesis, highlighting the role of methoxy groups in modulating bioactivity .
Preparation Methods
Synthesis of 5-Phenoxypentyl Bromide
Step 1: Tosylation of 1,5-Pentanediol
1,5-Pentanediol is treated with tosyl chloride (TsCl) in pyridine to selectively protect one hydroxyl group as a tosylate.
Reaction Conditions :
Step 2: Phenoxy Group Introduction
The tosylated intermediate reacts with phenol in the presence of K₂CO₃ to form 5-phenoxypentan-1-ol.
Reaction Conditions :
Step 3: Bromination
The hydroxyl group is converted to bromide using PBr₃.
Reaction Conditions :
Etherification with p-Nitrophenol
5-Phenoxypentyl bromide undergoes Williamson ether synthesis with p-nitrophenol.
Reaction Conditions :
Nitro Group Reduction
The nitro intermediate is reduced to aniline via catalytic hydrogenation.
Reaction Conditions :
Overall Yield : 44% (3 steps)
Mitsunobu Reaction Route
Protection of p-Aminophenol
The amine group is protected as an acetyl derivative using acetic anhydride.
Reaction Conditions :
Mitsunobu Coupling
Protected p-aminophenol reacts with 5-phenoxypentanol under Mitsunobu conditions.
Reaction Conditions :
Deprotection
The acetyl group is removed via hydrolysis.
Reaction Conditions :
Overall Yield : 52% (3 steps)
Catalytic Cross-Coupling Route
Ullmann-Type Coupling
p-Iodoaniline reacts with 5-phenoxypentanol using a Cu catalyst.
Reaction Conditions :
Comparative Analysis of Methods
| Method | Steps | Overall Yield | Key Advantages | Limitations |
|---|---|---|---|---|
| Williamson Ether | 3 | 44% | High scalability, inexpensive reagents | Multiple protection/deprotection steps |
| Mitsunobu Reaction | 3 | 52% | Stereoselectivity, mild conditions | Costly reagents (DIAD, PPh₃) |
| Catalytic Coupling | 1 | 57% | One-pot synthesis | Requires specialized catalysts |
Critical Reaction Parameters
Solvent Effects
Purification
- Column Chromatography : Silica gel (hexane/EtOAc 4:1) resolves intermediates.
- Recrystallization : Ethanol/water mixtures yield >99% pure product.
Mechanistic Insights
Williamson Ether Formation
The reaction proceeds via SN2 mechanism, where the phenoxide ion displaces bromide from 5-phenoxypentyl bromide. Steric hindrance from the pentyl chain necessitates prolonged heating.
Mitsunobu Reaction
The mechanism involves oxyphosphonium intermediate formation, enabling inversion of configuration at the alcohol carbon.
Industrial Scalability Considerations
- Cost Analysis : Williamson ether synthesis is most economical ($12/g vs. $38/g for Mitsunobu).
- Waste Management : K₂CO₃ and Pd/C are recyclable, reducing environmental impact.
Emerging Methodologies
Enzymatic Catalysis
Lipase-catalyzed transesterification avoids harsh conditions:
Flow Chemistry
Continuous hydrogenation reactors reduce reaction time by 60% vs. batch processes.
Q & A
Basic Question: What are the optimal synthetic routes for p-(5-phenoxypentyloxy)aniline, and how can reaction conditions be systematically optimized?
Methodological Answer:
Synthesis of this compound typically involves nucleophilic aromatic substitution or coupling reactions. Key variables include solvent polarity (e.g., DMF vs. toluene), temperature (60–120°C), and catalyst selection (e.g., palladium catalysts for cross-coupling). Systematic optimization requires a factorial design approach, varying parameters like molar ratios, reaction time, and purification methods (e.g., column chromatography vs. recrystallization). Monitoring intermediates via thin-layer chromatography (TLC) and characterizing products via H/C NMR and high-resolution mass spectrometry (HRMS) ensures reproducibility .
Basic Question: How can researchers validate the purity and structural integrity of p-(5-phenoxypentyloxy)aniline in synthetic batches?
Methodological Answer:
Validation requires multi-technique analysis:
- Purity : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient.
- Structural Confirmation : Combine H NMR (e.g., aromatic proton shifts at δ 6.8–7.4 ppm) and FT-IR (N-H stretch ~3400 cm, ether C-O-C ~1250 cm).
- Mass Analysis : HRMS to confirm molecular ion ([M+H]) and rule out side products.
Contaminants like unreacted aniline derivatives should be quantified via GC-MS .
Advanced Question: What mechanistic insights govern the compound’s reactivity in polymerization or supramolecular assembly applications?
Methodological Answer:
The phenoxy and aniline moieties enable hydrogen bonding and π-π stacking. To study reactivity:
- Kinetic Studies : Monitor reaction rates under varying pH and solvent dielectric constants.
- Computational Modeling : Use DFT (e.g., B3LYP/6-31G*) to calculate electron density maps and frontier molecular orbitals (HOMO/LUMO) for predicting nucleophilic/electrophilic sites.
- Spectroscopic Probes : Time-resolved fluorescence quenching to assess interactions with co-monomers or templates .
Advanced Question: How can researchers resolve contradictions in reported toxicity data for p-(5-phenoxypentyloxy)aniline derivatives?
Methodological Answer:
Discrepancies often arise from assay conditions (e.g., cell lines, exposure durations). A robust approach includes:
- Standardized Assays : Parallel testing in in vitro models (e.g., HepG2 cells for hepatotoxicity) using OECD guidelines.
- Metabolite Profiling : LC-MS/MS to identify oxidative metabolites (e.g., hydroxylated or N-acetylated forms) that may contribute to toxicity.
- Dose-Response Modeling : Compare EC values across studies, adjusting for solvent effects (e.g., DMSO vs. aqueous buffers) .
Advanced Question: What strategies mitigate environmental persistence of p-(5-phenoxypentyloxy)aniline in wastewater systems?
Methodological Answer:
Degradation studies should prioritize:
- Photocatalytic Breakdown : TiO-mediated UV irradiation trials, monitoring by total organic carbon (TOC) analysis.
- Biodegradation Screening : Use activated sludge models (OECD 301F) to assess microbial metabolism.
- Byproduct Identification : GC-MS or QTOF-MS to detect intermediates (e.g., phenolic fragments) and assess ecotoxicity .
Advanced Question: How can computational models predict the compound’s behavior in novel solvents or under extreme conditions?
Methodological Answer:
Leverage molecular dynamics (MD) simulations and COSMO-RS theory to predict solubility and stability. Steps include:
- Parameterization : Optimize force fields (e.g., OPLS-AA) using experimental density and viscosity data.
- Free Energy Calculations : Predict partition coefficients (log P) in ionic liquids or supercritical CO.
- Validation : Compare simulated vs. experimental DSC data for phase transitions .
Advanced Question: What analytical techniques best resolve structural isomers or byproducts in complex mixtures containing p-(5-phenoxypentyloxy)aniline?
Methodological Answer:
- Chromatographic Separation : UPLC with a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for isomer resolution.
- 2D NMR : H-C HSQC/HMBC to assign overlapping signals in mixtures.
- Hyphenated Techniques : LC-SPE-NMR for isolating and characterizing low-abundance byproducts .
Advanced Question: How do steric and electronic effects of the phenoxypentyloxy group influence the compound’s spectroscopic properties?
Methodological Answer:
- Steric Effects : Compare NOESY NMR spectra with shorter-chain analogs (e.g., p-(3-phenoxypropyloxy)aniline) to assess conformational rigidity.
- Electronic Effects : UV-Vis spectroscopy in solvents of varying polarity (Kamlet-Taft parameters) to study bathochromic shifts.
- DFT Calculations : Correlate substituent Hammett constants (σ) with spectral data .
Advanced Question: What protocols ensure safe handling and disposal of p-(5-phenoxypentyloxy)aniline in laboratory settings?
Methodological Answer:
- Exposure Control : Use glove boxes for synthesis and fume hoods for purification (OSHA Standard 1910.1450).
- Waste Treatment : Neutralize with 10% acetic acid before incineration (EPA Method 8270D).
- Spill Management : Absorb with vermiculite, seal in chemical-resistant containers, and label per GHS Category 2 .
Advanced Question: How can researchers design experiments to probe the compound’s role in interfacial phenomena (e.g., liquid crystal or surfactant systems)?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
